Free radical scavenger 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H23N3O4S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[3-cyano-6-(2,4-dimethoxyphenyl)-4-phenyl-2-pyridinyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C27H23N3O4S/c1-18-9-12-21(13-10-18)35(31,32)30-27-24(17-28)23(19-7-5-4-6-8-19)16-25(29-27)22-14-11-20(33-2)15-26(22)34-3/h4-16H,1-3H3,(H,29,30) |
InChI Key |
MSDKWMNCFFBUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Mechanistic Principles of Free Radical Scavenger 1 Activity
Elucidation of Radical Scavenging Mechanisms
The antioxidant action of Free radical scavenger 1 is multifaceted, with its effectiveness being influenced by the surrounding environment, such as the polarity of the solvent and the pH of the medium. rsc.orgscispace.comvnu.edu.vn The compound exists in both neutral and anionic forms, with the anionic form generally exhibiting greater reactivity towards free radicals. scispace.comsemanticscholar.org
In the Hydrogen Atom Transfer (HAT) mechanism, this compound donates a hydrogen atom to a free radical, thereby neutralizing it. This process is particularly relevant in nonpolar environments. rsc.org The efficiency of the HAT pathway is determined by the bond dissociation enthalpy (BDE) of the hydrogen-donating group within the molecule. researchgate.net Theoretical studies have indicated that the O-H tautomers of this compound are more favorable for the HAT mechanism. researchgate.net In some contexts, HAT is considered a predominant scavenging route in nonpolar solvents. rsc.org
Radical Adduct Formation (RAF) is another significant mechanism where this compound directly adds to a radical species, forming a stable adduct. rsc.orgscispace.com This pathway is particularly prominent for the neutral form of the compound, contributing over 98% of its reactivity with hydroxyl radicals, irrespective of the environmental polarity. scispace.com For the anionic form, RAF is the second most important mechanism after SET for scavenging •OH, contributing around 40%. scispace.com
Reaction Kinetics and Thermodynamics of this compound with Reactive Species
The effectiveness of this compound is underscored by its rapid reaction rates with various harmful radicals. vnu.edu.vnsemanticscholar.org
Below is a table summarizing the reported reaction rate constants of this compound with various reactive species.
Table 1: Reaction Rate Constants of this compound with Reactive Species
| Reactive Species | Rate Constant (M⁻¹s⁻¹) | Method | Reference |
|---|---|---|---|
| Hydroxyl Radical (•OH) | 1.35 x 10¹⁰ | Density Functional Theory | scispace.comnih.gov |
| Hydroxyl Radical (•OH) | 3.0 x 10¹⁰ | Fenton reaction with DMPO | researchgate.net |
| Hydroperoxyl Radical (HOO•) | 8.58 x 10⁷ (at pH 7.4) | Thermodynamic/Kinetic Calculations | vnu.edu.vn |
| Alkoxyl Radicals | > 10⁷ | Calculated | semanticscholar.org |
| Peroxyl Radicals | > 10⁷ | Calculated | semanticscholar.org |
| Trichloromethylperoxyl Radical | Diffusion-limited | Not specified | semanticscholar.org |
| Superoxide (B77818) Anion Radical (O₂•⁻) | Not reactive | Xanthine-xanthine oxidase | nih.gov |
It is noteworthy that while this compound is highly reactive with many radicals, it does not appear to react with the superoxide anion radical, possibly due to electrostatic repulsion between the two anionic species. nih.gov The reaction rates for alkoxyl and peroxyl radicals are also very high, indicating its broad-spectrum scavenging ability. semanticscholar.org
Analysis of Redox Potentials and Energy Profiles
The antioxidant prowess of this compound is intrinsically linked to its redox properties and the energy profiles of its reactions with free radicals. The molecule's ability to donate an electron is a key factor in its radical-scavenging mechanism. nih.govresearchgate.net Studies have shown that a balance between the oxidation potential and the proportion of the highly reactive anion form contributes to its high radical-scavenging activity. nih.gov
The ionization potential (IP) of this compound, a measure of the energy required to remove an electron, has been a subject of theoretical and experimental investigation. A lower IP value generally correlates with a better antioxidant activity. mdpi.com Theoretical calculations have placed the gas-phase IP value at approximately 7.50 eV, which is in reasonable agreement with the experimental value of 8.00 eV. mdpi.com The introduction of electron-donating groups (EDGs) at specific positions on the molecule can decrease the IP, thereby enhancing its antioxidant capabilities. mdpi.comnih.gov
The bond dissociation energy (BDE), particularly of the C-H bond at the 4-position of the pyrazole (B372694) ring, is another critical parameter. mdpi.comresearchgate.net A lower BDE facilitates hydrogen atom transfer (HAT), a primary mechanism for radical scavenging in lipid environments. nih.gov The calculated gas-phase BDE for the C-H bond in this compound is approximately 77.93 kcal mol⁻¹. mdpi.com
Computational and Theoretical Approaches to Mechanism Prediction
Computational chemistry has provided invaluable insights into the mechanistic details of this compound's antioxidant action, complementing experimental findings.
Density Functional Theory (DFT) has been extensively employed to investigate the electronic properties of this compound and its derivatives. mdpi.comnih.govresearchgate.netdntb.gov.ua These calculations help in understanding the structure-activity relationship by evaluating parameters such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), ionization potential (IP), and bond dissociation energy (BDE). mdpi.comdntb.gov.uaresearchgate.net
DFT studies have elucidated that electron-donating groups at position 3 of the pyrazolone (B3327878) ring decrease the IP, favoring the single-electron transfer (SET) mechanism. mdpi.comnih.gov Conversely, electron-withdrawing groups at position 4 can lower the C-H BDE, enhancing the hydrogen atom transfer (HAT) mechanism. nih.gov The spin density distribution in the resulting radical also provides clues about its stability, with the unpaired electron being localized at positions 2, 4, and 6 of the pyrazole ring. mdpi.comnih.gov
| Property | Calculated Value | Significance in Antioxidant Activity |
|---|---|---|
| Ionization Potential (IP) | ~7.50 eV (theoretical) mdpi.com | Lower IP facilitates electron donation (SET mechanism). mdpi.com |
| C-H Bond Dissociation Energy (BDE) | ~77.93 kcal/mol (theoretical) mdpi.com | Lower BDE promotes hydrogen atom transfer (HAT mechanism). nih.gov |
Molecular dynamics (MD) simulations have been utilized to explore the interactions of this compound at a molecular level, particularly in biological contexts. researchgate.netnih.govmdpi.com For instance, MD simulations have shown that this compound can inhibit the conformational transition of the amyloid-β42 monomer, a process implicated in Alzheimer's disease, by disrupting key salt bridges and weakening intra-peptide hydrophobic interactions. researchgate.net These simulations reveal that nonpolar interactions are the primary driving force for the binding between this compound and the Aβ42 monomer. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.govwikipedia.org For derivatives of this compound, QSAR analyses have been performed to understand the structural requirements for their antitumor activity. nih.gov These studies have indicated that quantum-chemical descriptors are crucial in predicting the activity of these compounds. nih.gov While not directly focused on radical scavenging, these analyses underscore the importance of electronic properties in the biological actions of this class of molecules.
Specificity and Selectivity Profile of this compound Towards Different Radicals
A remarkable feature of this compound is its broad-spectrum activity against a variety of free radicals. nih.govresearchgate.net It effectively scavenges both lipid- and water-soluble peroxyl radicals, which is attributed to its amphiphilic nature, allowing it to act in both aqueous and lipophilic environments. nih.govresearchgate.netnih.gov
Kinetic studies have quantified its reactivity towards different radical species. The second-order rate constants for its reaction with various radicals are generally high, often in the range of 10⁶ to 10⁹ M⁻¹s⁻¹, indicating a very efficient scavenging process. acs.org Computational studies have predicted that it is an excellent scavenger of hydroxyl (HO•), methoxy (B1213986) (CH₃O•), methylperoxy (CH₃OO•), superoxide (O₂•⁻), nitrogen dioxide (NO₂), sulfate (B86663) (SO₄•⁻), and azide (B81097) (N₃•) radicals in aqueous solutions. vnu.edu.vn
| Radical Species | Scavenging Activity of this compound | Reaction Rate Constant (k) |
|---|---|---|
| Hydroxyl Radical (HO•) | High nih.govvnu.edu.vn | Not explicitly stated in provided text |
| Peroxyl Radicals (ROO•) | High (both lipid- and water-soluble) nih.govresearchgate.net | koverall(HOO•) = 8.58 x 10⁷ M⁻¹s⁻¹ (in aqueous medium at pH 7.40) researchgate.netvnu.edu.vn |
| Superoxide Anion Radical (O₂•⁻) | High vnu.edu.vn | Not explicitly stated in provided text |
| Peroxynitrite (ONOO⁻) | High drugbank.com | 1.5 x 10⁴ M⁻¹s⁻¹ nih.gov |
| DPPH Radical | Active researchgate.netvnu.edu.vn | Not explicitly stated in provided text |
In comparison to other antioxidants like uric acid and glutathione (B108866), this compound demonstrates a broader range of high radical-scavenging activity against multiple radical species, whereas the others show more selectivity. nih.gov
Methodologies for Characterizing Free Radical Scavenger 1
In Vitro Assays for Radical Scavenging Activity
In vitro assays are fundamental in determining the direct radical-scavenging properties of Free radical scavenger 1. These tests provide a controlled environment to measure its ability to neutralize various types of free radicals.
Spectrophotometric assays are widely used due to their simplicity, speed, and reproducibility. mdpi.com They rely on a color change that occurs when a radical is neutralized by an antioxidant, which can be measured using a spectrophotometer.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay uses the stable free radical DPPH, which has a deep violet color in solution. medchemexpress.comnih.gov When an antioxidant like this compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. medchemexpress.comnih.govnih.gov The change in absorbance, typically measured at 517 nm, is proportional to the radical scavenging activity. nih.govprotocols.ioresearchgate.net The efficiency is often expressed as the IC50 value, which is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. protocols.ioresearchgate.net For instance, a study on a compound designated as "this compound (compound 8)" reported an IC50 value of 43.39 μg/ml in a DPPH assay. medchemexpress.commedchemexpress.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : In this method, the ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with potassium persulfate. bsmiab.orgwaocp.org The resulting blue-green radical solution is then treated with the antioxidant. This compound can neutralize the ABTS•+ radical, causing a decolorization of the solution. wisdomlib.orgresearchgate.net The reduction in absorbance is measured spectrophotometrically, and the antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing its activity to that of Trolox, a water-soluble vitamin E analog. eurofinsdiscovery.comsphinxsai.com
FRAP (Ferric Reducing Antioxidant Power) Assay : The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction produces a colored ferrous-tripyridyltriazine complex, and the intensity of the color is proportional to the antioxidant's reducing power. This assay provides a direct measure of the electron-donating capacity of compounds like this compound. bsmiab.org
ORAC (Oxygen Radical Absorbance Capacity) Assay : The ORAC assay evaluates the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are common reactive oxygen species in the body. labmanager.comnutraceuticalsworld.comejmoams.com The assay measures the decay in fluorescence over time; in the presence of an effective scavenger like this compound, the fluorescence is preserved for a longer duration. labmanager.com The results are quantified by calculating the area under the fluorescence decay curve and are typically expressed as Trolox equivalents. labmanager.comnutraceuticalsworld.com
| Assay | Principle | Radical/Oxidant | Measurement | Common Unit |
|---|---|---|---|---|
| DPPH | Hydrogen Atom Transfer | DPPH• | Absorbance decrease at ~517 nm protocols.ioresearchgate.net | IC50 (µg/mL or µM) protocols.ioresearchgate.net |
| ABTS | Electron Transfer | ABTS•+ | Absorbance decrease at ~734 nm bsmiab.org | TEAC (mmol Trolox/g) sphinxsai.com |
| FRAP | Electron Transfer (Fe³⁺ reduction) | Fe³⁺-TPTZ complex | Absorbance increase at ~593 nm | µmol Fe²⁺ equivalents/g |
| ORAC | Hydrogen Atom Transfer | Peroxyl radical (ROO•) nutraceuticalsworld.com | Fluorescence decay over time labmanager.com | µmol Trolox equivalents (TE)/g nutraceuticalsworld.com |
Chemiluminescence assays measure the light emitted from a chemical reaction. scielo.br When an antioxidant scavenges free radicals involved in a chemiluminescent reaction, the light emission is inhibited. scielo.br These assays are highly sensitive and can be used to study the scavenging activity of this compound against various radicals, such as hydroxyl radicals. jst.go.jpcsic.es For example, the inhibition of luminol (B1675438) chemiluminescence catalyzed by hemin (B1673052) can be used to determine the antiradical activity of a compound. scielo.br The high sensitivity of this method allows for the detection of antioxidant effects at very low concentrations. researchgate.net
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique that allows for the direct detection and quantification of free radicals. mdpi.commdpi.comnih.gov Unlike other methods that infer scavenging activity from a color change or fluorescence, ESR directly measures the concentration of the radical species. researchgate.net By adding this compound to a system where free radicals are being generated (e.g., a Fenton reaction for hydroxyl radicals), ESR can monitor the decrease in the radical signal, providing direct evidence of scavenging. researchgate.netnih.gov For very short-lived radicals, a technique called spin trapping is used, where a "spin trap" molecule reacts with the transient radical to form a more stable radical that can be easily detected by ESR. mdpi.comnih.gov
As previously mentioned in section 3.1.1, the ORAC assay is a prominent method for quantifying the ability of a compound to scavenge oxygen radicals. nih.govnih.gov It is based on the hydrogen atom transfer (HAT) mechanism and is particularly relevant for biological systems as it targets peroxyl radicals. ejmoams.comnih.gov The assay involves monitoring the inhibition of the oxidation of a fluorescent probe by the antioxidant. nih.gov The protective effect of the antioxidant results in the preservation of the fluorescent signal, and the capacity is quantified relative to a standard antioxidant like Trolox. labmanager.comnih.gov
Analytical Techniques for Research on this compound and its Derivatives
To gain a deeper understanding of how this compound behaves in a biological system, including its absorption, distribution, metabolism, and excretion (ADME), advanced analytical techniques are required.
Metabolite profiling, or metabolomics, is the comprehensive study of small molecules (metabolites) within a biological system. Chromatography coupled with mass spectrometry is a powerful tool for this purpose. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is highly sensitive and specific for identifying and quantifying compounds in complex mixtures like biological fluids. ekb.eg LC separates the metabolites in a sample, which are then ionized and analyzed by a tandem mass spectrometer. This method can be used to track the metabolic pathway of this compound, identifying the various metabolites it forms after administration. This information is crucial for understanding its complete mechanism of action and duration of effect in the body.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another powerful technique for metabolite profiling, particularly for volatile or semi-volatile compounds. plos.orgnih.gov Samples are vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. For non-volatile metabolites of this compound, a chemical derivatization step may be necessary to make them suitable for GC analysis. GC-MS provides high-resolution separation and is excellent for identifying a wide range of metabolites, including organic acids, amino acids, and sugars that might be affected by the antioxidant action of this compound. plos.orgnih.gov
| Technique | Primary Application | Information Obtained | Sample Type |
|---|---|---|---|
| LC-MS/MS | Metabolite identification and quantification | Structure and concentration of parent compound and its metabolites | Plasma, urine, tissue extracts |
| GC-MS | Profiling of volatile and semi-volatile metabolites | Identification of a broad range of small molecule metabolites | Biological fluids, cell extracts (often requires derivatization) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of the reaction products formed when this compound interacts with free radicals. jaypeedigital.com This method provides detailed information at the atomic level, revealing the specific structural changes that occur in the scavenger molecule as it neutralizes a radical species. nih.gov By analyzing the NMR spectra of this compound before and after its reaction with a stable free radical like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) or radicals generated by 2,2′-Azinobis-(3-ethylbenzthiazoline-6-sulphonate) (ABTS), researchers can identify the exact sites on the molecule responsible for its antioxidant activity. sci-hub.seacs.org
The process involves comparing various NMR datasets, including one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC). jaypeedigital.com
¹H NMR: This experiment identifies changes in the chemical environment of protons. A shift in the signal or the disappearance of a proton signal (e.g., from a hydroxyl group) can indicate its involvement in the radical scavenging mechanism. sci-hub.se
¹³C NMR: Analysis of the ¹³C spectrum can reveal changes to the carbon skeleton of this compound. For instance, the oxidation of a specific part of the molecule, such as the B-ring of a flavonoid-like structure, can be observed through characteristic shifts in the carbon signals, potentially indicating the formation of a quinone structure. acs.org
2D NMR (COSY, HMBC): Two-dimensional techniques are crucial for establishing connectivity between atoms. jaypeedigital.com Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons and carbons over two or three bonds, which is instrumental in confirming the new structures of the oxidized products. sci-hub.se For example, after reacting with a free radical, analysis might show that a tryptophan residue within a peptide-based scavenger is the primary site of alteration. sci-hub.se
This detailed structural information allows for a precise understanding of the molecular mechanism behind the antioxidative activity of this compound. acs.org
Table 1: Illustrative NMR Data for Characterizing Reaction Products of this compound
| NMR Experiment | Information Provided | Example Finding for this compound |
|---|---|---|
| ¹H NMR | Identifies proton environments and their changes. | Disappearance of a signal at δ 9.5 ppm, suggesting a phenolic proton was donated. |
| ¹³C NMR | Shows changes in the carbon backbone of the molecule. acs.org | Upfield shift of C4' carbon signal, indicating oxidation at that position. acs.org |
| COSY | Establishes proton-proton coupling networks. jaypeedigital.com | Confirms the integrity of the spin system in an unaltered part of the molecule. |
| HMBC | Shows long-range (2-3 bond) proton-carbon correlations. jaypeedigital.comsci-hub.se | Reveals new correlations indicating the formation of a dimer after the scavenging reaction. |
Cellular Models for Investigating this compound Interactions
To assess the biological relevance of this compound, researchers utilize cellular models. These in vitro systems provide a more complex environment than simple chemical assays, accounting for factors like cell uptake, metabolism, and localization of the compound. google.com The use of cell cultures allows for the investigation of the scavenger's ability to protect cells from oxidative damage under controlled laboratory conditions. mdpi.com
Selection and Justification of Relevant Cell Lines (non-human, non-clinical)
The choice of a cell line is critical and depends on the research objectives. thermofisher.com For investigating the general antioxidant properties of this compound, non-human cell lines are often selected due to fewer biosafety restrictions and their utility in modeling specific biological functions. thermofisher.com The selection is justified based on the cell type's relevance to oxidative stress-related processes.
Murine Macrophage Cells (e.g., RAW 264.7): These cells are a primary model for studying inflammation and the associated oxidative stress, as macrophages play a key role in the inflammatory response and generate reactive oxygen species (ROS). mdpi.com
Primary Rat Hepatocytes: Liver cells are metabolically active and are a relevant model for studying toxicity and protective effects against oxidative stress induced by toxins or metabolic imbalances. physiology.org
Goat Erythrocytes: Red blood cells are highly susceptible to oxidative damage due to their high concentration of polyunsaturated fatty acids and oxygen. They serve as a simplified model to study oxidative damage to biomembranes. dergipark.org.tr
The integrity and identity of these cell lines are verified to ensure the reproducibility of experimental data. isscr.org
Table 2: Examples of Non-Human Cell Lines for Oxidative Stress Studies
| Cell Line/Type | Species of Origin | Justification for Use |
|---|---|---|
| RAW 264.7 | Mouse (Murine) | Models inflammation-induced oxidative stress. mdpi.com |
| Primary Hepatocytes | Rat | Represents metabolically active tissue susceptible to oxidative injury. physiology.org |
| Erythrocytes | Goat | Simple model for membrane lipid peroxidation. dergipark.org.tr |
Induction of Oxidative Stress in Cell Culture Systems
To test the protective effects of this compound, a state of oxidative stress must first be induced in the cultured cells. This is achieved by exposing the cells to known oxidizing agents that generate free radicals and other reactive oxygen species (ROS). mdpi.comoup.com
Common methods include:
Chemical Inducers:
AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride): This compound thermally decomposes to produce a consistent flux of peroxyl radicals, which can induce lipid peroxidation. google.complos.org
Hydrogen Peroxide (H₂O₂): A non-radical oxidant that can cross cell membranes and participate in reactions that generate highly reactive hydroxyl radicals. researchgate.net
Ferric Nitrilotriacetate (Fe-NTA): This iron complex induces oxidative stress and lipid peroxidation by participating in the Fenton and Haber-Weiss reactions, which generate hydroxyl and superoxide (B77818) radicals. physiology.org
Biological Inducers:
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS stimulates cells like macrophages to produce inflammatory mediators and ROS, including nitric oxide. mdpi.com
The chosen inducer allows researchers to mimic specific types of oxidative damage and evaluate the efficacy of this compound in preventing it.
Assessment of Intracellular Redox Status Markers
Following the induction of oxidative stress, the intracellular redox state is assessed to quantify the extent of damage and the protective effect of this compound. The balance between oxidants and antioxidants within the cell is known as the redox state. researchgate.net Several biomarkers are measured to determine this status. sigmaaldrich.com
Lipid Peroxidation Markers: Malondialdehyde (MDA) is a common byproduct of polyunsaturated fatty acid peroxidation and is widely used as an indicator of oxidative damage to cell membranes. physiology.orgoup.com
Glutathione (B108866) Status: The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of cellular redox balance. A decrease in the GSH/GSSG ratio signifies a shift towards an oxidative state. sigmaaldrich.com
Antioxidant Enzyme Activity: The activity of endogenous antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured. frontiersin.org An intervention with this compound might preserve the activity of these enzymes in the face of an oxidative challenge. plos.org
Protein Carbonyls: Oxidation of proteins can lead to the formation of carbonyl groups, which can be quantified as a marker of protein damage. plos.org
These assessments provide quantitative data on how effectively this compound mitigates oxidative damage at a subcellular level.
Cellular Antioxidant Activity (CAA) Assays
The Cellular Antioxidant Activity (CAA) assay is a standardized method designed to measure the antioxidant capacity of a compound within a cellular environment. google.comresearchgate.net This assay is considered more biologically relevant than chemical assays because it incorporates cellular uptake and metabolism. google.com
The principle of the CAA assay involves several key components:
Cell Culture: A selected cell line is cultured in a microplate. plos.org
Fluorescent Probe: The cells are loaded with a probe, typically 2′,7′-dichlorofluorescin diacetate (DCFH-DA). mdpi.com Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2′,7′-dichlorofluorescin (DCFH). mdpi.com
Radical Induction: A peroxyl radical generator, such as AAPH, is added to the cells. researchgate.net These radicals oxidize the DCFH into the highly fluorescent 2′,7′-dichlorofluorescein (DCF). google.com
Antioxidant Treatment: In the presence of an effective antioxidant like this compound, the oxidation of DCFH is inhibited or reduced, resulting in lower fluorescence intensity. google.com
Quantification: The fluorescence is measured over time, and the antioxidant activity is calculated based on the area under the curve, often expressed as quercetin (B1663063) equivalents (QE). plos.org
A significant reduction in fluorescence in cells treated with this compound compared to control cells indicates potent cellular antioxidant activity. google.com
Advanced Imaging Techniques in Radical Scavenger Research
Recent advancements in imaging technologies have provided powerful, non-invasive tools to visualize and quantify free radicals and oxidative stress in real-time within living organisms. These techniques offer significant advantages over traditional methods that rely on analyzing tissue homogenates.
Electron Paramagnetic Resonance (EPR) Imaging:
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a unique spectroscopic technique that can directly detect species with unpaired electrons, such as free radicals. mdpi.comsrce.hr When combined with imaging capabilities (EPRI or ESRI), it allows for the spatial mapping of free radicals in vivo. mdpi.comias.ac.in
The technique often requires the administration of a "spin probe," a stable nitroxide radical whose EPR signal changes in response to its microenvironment, such as the local oxygen concentration or redox state. mdpi.com EPR imaging has been used to:
Monitor the scavenging of specific radicals by antioxidants. nih.govresearchgate.net
Assess tissue oxygenation (oximetry), as the EPR signal is sensitive to oxygen levels. ias.ac.in
Visualize the distribution of nitroxide imaging probes that can cross the blood-brain barrier, enabling brain redox imaging. mdpi.com
While powerful, the spatiotemporal resolution of EPR imaging can be lower than other imaging modalities like MRI. acs.org
Fluorescence-Based Imaging:
This approach utilizes fluorescent probes that change their spectral properties upon reacting with specific reactive oxygen species (ROS). mdpi.com These probes can be designed to be highly selective for a particular radical, such as hydroxyl radicals, superoxide, or hydrogen peroxide. nih.govrsc.org
Key advantages of fluorescence imaging include high sensitivity and the ability to perform imaging at the cellular and subcellular level using microscopy. mdpi.comnih.gov
Probes for General Oxidative Stress: Dichlorodihydrofluorescein (DCFH₂) is a widely used probe that becomes fluorescent upon oxidation, though it can be prone to artifacts. mdpi.com
Probes for Specific ROS: More specific probes have been developed, such as Amplex® Red for hydrogen peroxide and MitoSOX™ Red for mitochondrial superoxide. mdpi.comnih.gov Singlet Oxygen Sensor Green is highly selective for singlet oxygen. thermofisher.com
In Vivo Imaging: Multiphoton microscopy can be combined with these probes to provide real-time imaging of ROS production in the brains of living animals, for example, to visualize oxidative stress associated with amyloid plaques in models of Alzheimer's disease. nih.gov
Table 4: Comparison of Advanced Imaging Techniques
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| EPR Imaging (EPRI/ESRI) | Direct detection of unpaired electrons of free radicals or spin probes. mdpi.com | High specificity for radicals; can provide quantitative information on redox state and oxygenation. ias.ac.in | Requires specialized equipment; lower spatiotemporal resolution compared to MRI; often requires injection of spin probes. acs.org |
| Fluorescence Imaging | Probes that fluoresce upon reaction with specific ROS. mdpi.com | High sensitivity and resolution (cellular/subcellular); allows for real-time dynamic imaging; multiplexing possible with different colored probes. rsc.orgnih.gov | Potential for probe-related artifacts; limited tissue penetration depth for microscopy. mdpi.com |
| Dynamic Nuclear Polarization-MRI (DNP-MRI) | Enhances MRI signal by transferring polarization from free radical probes to surrounding nuclei. acs.org | Combines the specificity of radical detection with the high spatiotemporal resolution of MRI. acs.org | Technically complex; still an emerging research tool. |
These advanced imaging techniques are invaluable for elucidating the precise mechanisms, localization, and efficacy of "this compound" in complex biological systems.
Biological and Physiological Impact of Free Radical Scavenger 1 in Model Systems
Modulation of Cellular Signaling Pathways under Oxidative Stress
Under conditions of oxidative stress, where there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, intricate cellular signaling pathways are activated to restore homeostasis or initiate cell death. nih.gov Free radical scavenger 1 modulates these critical pathways, primarily by mitigating the initial oxidative trigger.
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. nih.govbioscientifica.com Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. bioscientifica.com The presence of oxidative stress, characterized by elevated ROS, causes the modification of specific cysteine residues on Keap1. nih.gov This conformational change prevents the degradation of Nrf2, allowing it to stabilize, accumulate, and translocate to the nucleus. nih.govbioscientifica.com
Table 1: Nrf2/ARE Pathway Modulation by this compound
| Model System | Key Finding | Mechanism | Downstream Genes Upregulated |
|---|---|---|---|
| Primary Neural Cultures | Neuroprotection against oxidative stressors. nih.gov | Stabilization and nuclear translocation of Nrf2. nih.gov | HO-1, NQO1, GSTs, GCLC. nih.govmdpi.com |
| Human Aortic Endothelial Cells | Protection from H2O2-mediated cytotoxicity. bioscientifica.com | Increased ARE-driven transcriptional activity. bioscientifica.com | HO-1, GPx, GSH. bioscientifica.com |
| Neuroblastoma Cells | Enhanced resistance against mitochondrial toxins. nih.gov | Dissociation of Nrf2 from Keap1. bioscientifica.com | SOD, CAT, Trx. bioscientifica.com |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators that convert extracellular stimuli into intracellular responses, including cell proliferation, differentiation, and apoptosis. ahajournals.org This family includes the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. ahajournals.org Significant evidence supports that cellular redox state modulates MAPK signaling; ROS can act as second messengers, triggering the activation of these kinase cascades. ahajournals.orgnih.gov
For instance, oxidative stress is known to activate the Apoptosis-signal regulating kinase 1 (ASK1), which lies upstream of and phosphorylates both JNK and p38, initiating a cell death cascade. biomolther.org this compound is involved in this pathway by quenching the ROS that serve as the initial activators. By reducing the intracellular concentration of free radicals, it can prevent the sustained phosphorylation and activation of stress-related kinases like JNK and p38, thereby inhibiting downstream apoptotic events. nih.govbiomolther.org Conversely, the modulation of ROS levels can also influence the ERK pathway, which is more commonly associated with cell survival and proliferation. mdpi.com
The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that regulates genes involved in inflammation, immune responses, and cell survival. nih.gov The activity of NF-κB is also tightly regulated by the cellular redox environment. nih.gov In many cell types, oxidative stress activates the NF-κB pathway. ROS can trigger the phosphorylation and subsequent degradation of the inhibitory IκB proteins. nih.gov This frees NF-κB to move into the nucleus, where it binds to specific DNA elements and initiates the transcription of pro-inflammatory and other target genes. nih.govnih.gov
This compound interacts with this pathway primarily through its antioxidant function. By reducing the levels of ROS, it can prevent the degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm and suppressing the expression of its target genes, such as those for inducible nitric oxide synthase (iNOS) and various inflammatory cytokines. mdpi.complos.org This inhibitory effect on the NF-κB pathway is a key mechanism by which this compound exerts anti-inflammatory effects. plos.org
Table 2: MAPK and NF-κB Pathway Interactions of this compound
| Pathway | Model System | Effect of Oxidative Stress | Observed Impact of this compound |
|---|---|---|---|
| MAPK (JNK/p38) | Neuronal Cells | Activation of ASK1, phosphorylation of JNK and p38. biomolther.org | Inhibition of JNK and p38 phosphorylation. biomolther.orgplos.org |
| NF-κB | Various Cell Models | Degradation of IκB, nuclear translocation of NF-κB. nih.gov | Inhibition of NF-κB activation and reduced expression of iNOS. mdpi.complos.org |
| MAPK (ERK) | Corneal Cells | Activation leading to proliferation and migration. mdpi.com | Modulation of ERK signaling. mdpi.com |
Impact on Mitochondrial Function and Bioenergetics in Cellular Models
Mitochondria are central to cellular bioenergetics and are also a primary site of ROS production. mdpi.com Mitochondrial dysfunction is a hallmark of oxidative stress-related cellular injury.
Mitochondria produce ROS, primarily superoxide (B77818) anions (O2•−), as a natural byproduct of oxidative phosphorylation (OXPHOS). frontiersin.orgresearchgate.net The electron transport chain (ETC), specifically complexes I and III, are major sites where electrons leak and prematurely reduce oxygen to form superoxide. frontiersin.org While low levels of mitochondrial ROS are involved in signaling, excessive production leads to oxidative damage. researchgate.net
This compound directly impacts this process by neutralizing these highly reactive species within the mitochondria. By scavenging superoxide radicals at or near their site of production, it prevents their conversion to other damaging species like hydrogen peroxide and the hydroxyl radical. researchgate.netfrontiersin.org This action helps protect mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA), from oxidative damage, thereby preserving the integrity and function of the organelle. frontiersin.org
The mitochondrial membrane potential (ΔΨm) is an electrochemical gradient across the inner mitochondrial membrane that is essential for driving the synthesis of ATP by ATP synthase. dojindo.co.jpnih.gov Severe oxidative stress can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of ΔΨm, mitochondrial swelling, and a halt in ATP synthesis, ultimately culminating in cell death. cellmolbiol.org
Studies in cellular models demonstrate that oxidative insults lead to a significant loss of ΔΨm and a corresponding decrease in cellular ATP levels. cellmolbiol.orgmdpi.com this compound has been shown to counteract these effects. By mitigating the initial mitochondrial oxidative damage, it helps to maintain the integrity of the inner mitochondrial membrane, preventing the collapse of ΔΨm. cellmolbiol.org This preservation of the membrane potential ensures that the process of oxidative phosphorylation can continue efficiently, allowing for sustained ATP synthesis even under stressful conditions. cellmolbiol.org The fluorescent probe JC-1, which forms red aggregates in healthy mitochondria with high ΔΨm and exists as green monomers in damaged mitochondria with low ΔΨm, is commonly used to measure this protective effect. dojindo.co.jpcellmolbiol.org
Table 3: Mitochondrial Impact of this compound
| Parameter | Model System | Effect of Oxidative Stress | Observed Impact of this compound |
|---|---|---|---|
| Mitochondrial ROS | Heart and Neuronal Cells | Increased superoxide production from ETC. frontiersin.orgnih.gov | Direct scavenging of superoxide and other ROS. researchgate.netfrontiersin.org |
| Mitochondrial Membrane Potential (ΔΨm) | SH-SY5Y Cells | Loss of ΔΨm (measured by JC-1 dye). cellmolbiol.org | Prevention of ΔΨm dissipation. cellmolbiol.org |
| ATP Synthesis | SH-SY5Y Cells | Significant reduction in cellular ATP levels. cellmolbiol.org | Preservation of cellular ATP levels. cellmolbiol.org |
Influence on Macromolecular Integrity
This compound (FRS1) demonstrates a significant capacity to protect essential macromolecules from oxidative damage. In various model systems, its activity is crucial in maintaining the structural and functional integrity of lipids, proteins, and nucleic acids, which are primary targets of reactive oxygen species (ROS).
Protection Against Protein Carbonylation and DNA Damage
Oxidative stress inflicts significant damage on proteins through carbonylation, a process that introduces carbonyl groups into amino acid side chains, leading to loss of protein function. mdpi.com FRS1 can mitigate this damage. Studies on antioxidants like resveratrol (B1683913) have shown that treatment can significantly lower the accumulation of carbonylated proteins in cells under chronic oxidative stress. nih.gov This protective mechanism is crucial for preserving enzymatic activities and structural protein integrity.
Furthermore, FRS1 provides protection against oxidative DNA damage, which can lead to mutations and contribute to carcinogenesis if left unrepaired. nih.govresearchgate.net Free radicals, particularly the hydroxyl radical (•OH), can cause DNA strand breaks and base modifications. mdpi.comnih.gov Scavengers can prevent this damage by neutralizing these highly reactive species before they can interact with DNA. researchgate.netjst.go.jp Melatonin, for example, is known to protect DNA from oxidative damage, with each molecule capable of trapping approximately two radicals. phcogcommn.org
Table 2: Protective Effect of a Scavenger (Resveratrol) on Protein Carbonylation under Oxidative Stress
| Condition | Accumulation of Carbonylated Proteins | Source |
|---|---|---|
| Vehicle-Treated + Oxidative Stress | High | nih.gov |
| Resveratrol-Treated + Oxidative Stress | Significantly Lower |
Interactions with Endogenous Antioxidant Systems
The efficacy of FRS1 is not solely dependent on its direct radical-scavenging activity but also on its interactions with the body's own antioxidant network. This network includes enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic molecules such as glutathione (GSH) and Vitamin C. nih.govnih.govrsc.org
Synergistic or Antagonistic Effects with Endogenous Enzymes and Molecules
FRS1 often exhibits synergistic effects when combined with other antioxidants. acs.org This synergy can manifest through mechanisms such as the regeneration of other antioxidants. A well-known example is the interaction between Vitamin C and Vitamin E; Vitamin C can regenerate the oxidized form of Vitamin E, allowing it to continue scavenging lipid peroxyl radicals in cell membranes. researchgate.netnih.gov FRS1 could function similarly, donating an electron to a more potent but depleted antioxidant, thereby restoring its function. acs.org
Table 3: Synergistic Radical Scavenging Activity of Combined Antioxidants
| Antioxidant Combination | Combination Index (CI) | Interpretation | Source |
|---|---|---|---|
| Gallic Acid / NADH (0.4 ratio) | 0.70 | Synergistic Effect (CI < 1) | acs.org |
| Gallic Acid / NADH (1.5 ratio) | 0.65 | Synergistic Effect (CI < 1) |
Modulation of Gene Expression Profiles in Oxidative Stress Conditions
Oxidative stress can trigger changes in gene expression by modulating the activity of redox-sensitive transcription factors. researchgate.netahajournals.org FRS1 can influence these signaling pathways, thereby altering the cellular response to oxidative insults. Reactive oxygen species can activate transcription factors like nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which regulate the expression of genes involved in inflammation, proliferation, and apoptosis. ahajournals.orgnih.gov
By reducing the intracellular concentration of ROS, FRS1 can prevent the activation of these pathways. For example, research on resveratrol demonstrated that it could significantly inhibit the induction of mRNA expression for inflammatory markers such as interleukin-1α, -6, and -8 in cells subjected to chronic oxidative stress. nih.gov This suggests that FRS1 can suppress the pro-inflammatory gene expression profile that is typically induced by oxidative conditions. ahajournals.orgkarger.com Furthermore, scavengers can modulate the Keap1-Nrf2 pathway, a critical system for upregulating the expression of endogenous antioxidant enzymes. mdpi.com
Table 4: Effect of a Scavenger (Resveratrol) on Inflammatory Gene Expression under Oxidative Stress
| Gene (Inflammatory Marker) | Expression in Vehicle-Treated Cells (+ Stress) | Expression in Resveratrol-Treated Cells (+ Stress) | Source |
|---|---|---|---|
| Interleukin-1α | Induced | Significantly Inhibited | nih.gov |
| Interleukin-6 | Induced | Significantly Inhibited | |
| Interleukin-8 | Induced | Significantly Inhibited |
Comparative Studies of this compound with Established Antioxidants
The antioxidant activity of FRS1 can be benchmarked against well-established antioxidants like Vitamin C (ascorbic acid) and Trolox, a water-soluble analog of Vitamin E. researchgate.net Such comparisons reveal that antioxidant efficacy can vary significantly depending on the specific radical being scavenged, the chemical environment (e.g., lipid vs. aqueous phase), and the assay method used. researchgate.net
In some assays, such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl) radical scavenging test, FRS1 might show higher or lower activity compared to standards. For instance, one study found that α-tocopherol (Vitamin E) was more effective at inhibiting the oxidation of brain homogenate than Trolox, whereas Trolox performed better in inhibiting linoleic acid peroxidation and scavenging DPPH radicals. researchgate.net Similarly, studies comparing alcoholic and aqueous extracts of Glycyrrhiza glabra against ascorbic acid and Trolox showed differing IC50 values (the concentration required to scavenge 50% of radicals) across various assays like DPPH, ABTS, and H₂O₂ scavenging. scispace.com These findings underscore that no single antioxidant is superior in all contexts and that the effectiveness of FRS1 is situation-dependent. nih.govscielo.br
Table 5: Comparative Antioxidant Activity (IC50 in µg/mL)
| Antioxidant | DPPH Radical Scavenging (IC50) | H₂O₂ Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Source |
|---|---|---|---|---|
| Glycyrrhiza glabra (Alcoholic Ext.) | 1.42 | 65.06 | 575.0 | scispace.com |
| Ascorbic Acid (Standard) | 0.88 | 18.16 | N/A | |
| Trolox (Standard) | N/A | N/A | 6.34 |
Synthetic and Derivatization Strategies for Research Applications of Free Radical Scavenger 1
Research-Oriented Synthetic Methodologies for Free Radical Scavenger 1
The primary and most established method for synthesizing Edaravone for research purposes is a variation of the Knorr pyrazole (B372694) synthesis. rsc.org This approach is valued for its reliability and straightforward execution. The synthesis typically begins with the condensation and cyclization of phenylhydrazine (B124118) (or its hydrochloride salt) with ethyl acetoacetate (B1235776). rsc.orgrsc.orggoogle.com
The general synthetic process can be outlined in the following steps:
Reaction Initiation : Phenylhydrazine or phenylhydrazine hydrochloride is used as the starting material. It is dissolved in a suitable solvent, often water or ethanol. rsc.orggoogle.com In some protocols, the pH of the solution is adjusted to approximately 6.0 using hydrochloric acid or ammonia (B1221849) to optimize reaction conditions. google.com
Condensation and Cyclization : Ethyl acetoacetate is added to the solution. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolone (B3327878) ring, yielding the crude Edaravone product. rsc.orgrsc.org The reaction is often performed under reflux for several hours. rsc.orggoogle.com
Purification : The crude product, typically a light-yellow solid, is isolated via filtration. google.com It is then purified through recrystallization, commonly using ethanol, to yield a white crystalline powder of high purity suitable for research applications. google.com
This methodology is foundational and serves as the basis for more complex syntheses aimed at creating derivatives, where either the starting materials are substituted or the resulting Edaravone core is further modified. rsc.orgmdpi.com
Design Principles for Enhancing Scavenging Potency and Selectivity for Research
To improve upon the inherent antioxidant properties of Edaravone, researchers have focused on designing and synthesizing novel derivatives. The goal is to enhance scavenging potency, improve selectivity towards specific radicals, and optimize physicochemical properties like lipophilicity for better interaction with biological membranes. These design principles are largely guided by structure-activity relationship (SAR) studies and computational modeling.
SAR studies have been crucial in identifying the key structural features of the Edaravone molecule that govern its free-radical scavenging activity. The pyrazolin-5-one core is essential, but modifications at various positions on the pyrazole and phenyl rings can significantly modulate its potency. mdpi.comnih.gov The antioxidant mechanism is believed to involve both hydrogen atom transfer (HAT) and single electron transfer (SET), with calculations suggesting the HAT mechanism is generally preferred. nih.govresearchgate.net
Key findings from SAR studies include:
Substitution at C4-position : The hydrogen atom at the C4 position of the pyrazolone ring is critical for the radical scavenging activity via the HAT mechanism. mdpi.com Introducing electron-withdrawing groups (EWGs) at this position can decrease the C-H bond dissociation energy (BDE), thereby enhancing antioxidant activity. mdpi.comnih.gov
Substitution at C3-position : Placing electron-donating groups (EDGs) at the C3 position has been shown to decrease the ionization potential (IP), which facilitates the SET mechanism. mdpi.comnih.gov
Substitution on the Phenyl Ring : Modifications to the N-phenyl ring influence the molecule's electronic properties and lipophilicity. Research has shown that lipophilic substituents are important for enhancing the inhibition of lipid peroxidation. tandfonline.com A careful balance between the molecule's oxidation potential and its anionic proportion is necessary for optimal activity, a balance that Edaravone itself strikes effectively. nih.gov
Hybrid Molecules : A multi-target directed ligand (MTDL) strategy has been employed by combining the Edaravone pharmacophore with other active moieties. nih.gov For instance, hybrids of Edaravone and selective COX-2 inhibitors have been designed to create compounds with both anti-inflammatory and potent free-radical scavenging activities. colab.ws
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Edaravone Derivatives
| Structural Modification | Position | Effect on Scavenging Mechanism/Potency | Reference |
|---|---|---|---|
| Electron-Donating Groups (EDG) | C3 | Decreases Ionization Potential (IP), enhancing activity via SET mechanism. | mdpi.comnih.gov |
| Electron-Donating Groups (EDG) | C2, C4 | Correlated with improved antioxidant activity. | mdpi.comnih.gov |
| Electron-Withdrawing Groups (EWG) | C4 | Decreases Bond Dissociation Energy (BDE), enhancing activity via HAT mechanism. | mdpi.comnih.gov |
| Lipophilic Substituents | General | Essential for activity against lipid peroxidation. | tandfonline.com |
| N-benzyl pyridinium (B92312) moiety | Hybrid | Creates dual-site binding inhibitors with antioxidant ability. | nih.govresearchgate.net |
Computational chemistry plays a pivotal role in the rational design of new Edaravone derivatives with superior antioxidant potential. In silico methods allow for the prediction of molecular properties and biological activities before undertaking complex and resource-intensive synthesis.
Density Functional Theory (DFT) : DFT calculations are widely used to study the structure-activity relationships of Edaravone and its analogues. nih.gov By calculating parameters such as Bond Dissociation Energy (BDE), Ionization Potential (IP), and stabilization energies, researchers can predict the efficiency of the hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. mdpi.comnih.govresearchgate.net These theoretical studies have successfully identified that modifying the R1 (phenyl ring) and R2 (pyrazole ring) positions is a more effective strategy for improving antioxidant activity than modifying the R3 (methyl) group. researchgate.net Such calculations have led to the identification of several new classes of derivatives predicted to be more potent than the parent compound. mdpi.com
Molecular Docking : For derivatives designed with multiple biological targets, molecular docking is a key computational tool. For example, in the design of Edaravone-N-benzyl pyridinium hybrids as potential agents for Alzheimer's disease, molecular docking simulations were used to predict the binding modes and interactions of the novel compounds within the active site of the target enzyme, acetylcholinesterase (AChE). nih.govresearchgate.net This approach helps in designing molecules that can interact effectively with specific biological targets while retaining the desired antioxidant properties.
Development of Prodrugs or Targeted Delivery Systems for Research Models (non-clinical)
A significant focus of research has been to overcome the limitations of Edaravone's physicochemical properties, such as its stability and ability to cross biological barriers like the blood-brain barrier (BBB). mdpi.com This has led to the development of prodrugs and advanced drug delivery systems for use in non-clinical research models.
Prodrug Strategies : A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body. This strategy is used to improve pharmacokinetic or pharmacodynamic properties. Researchers have synthesized Edaravone analogues, such as N1-carbamate-4′-ester Edaravone, which is designed to be unstable under physiological conditions and act as a prodrug, releasing the active form of Edaravone. mdpi.comresearchgate.netnih.gov Another approach involves linking the Edaravone structure to other molecules, like piperazine, via a carbamate (B1207046) functional group to create prodrugs with different release and distribution characteristics. google.com Preclinical pharmacokinetic studies on oral prodrugs like TEJ-1704 have shown that this approach can lead to continuous metabolism into Edaravone, extending its duration of action in animal models. nih.govresearchgate.net
Targeted Delivery Systems : Nanotechnology offers powerful tools for enhancing the delivery of Edaravone to specific sites.
Polymeric Nanoparticles : Edaravone has been encapsulated in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). mdpi.comnih.gov These nanoparticles can protect the drug from degradation and can be formulated for specific delivery routes, such as nose-to-brain delivery via intranasal administration, which aims to bypass the BBB and increase drug concentration in the brain. nih.gov
Lipid-Based and Hybrid Systems : Lipid-polymer hybrid nanoparticles and other lipidic nanoformulations have also been explored to improve the stability and encapsulation efficiency of Edaravone. mdpi.com
In Situ Gels : For localized and sustained release, temperature-sensitive gels loaded with Edaravone have been developed. mdpi.com These formulations are liquid at room temperature but form a semi-solid gel at body temperature, creating a subcutaneous depot that slowly releases the drug. This has been explored as a brain-targeted delivery method in research models of radiation-induced brain injury. mdpi.com
Metal-Organic Frameworks (MOFs) : Nanosized aluminum-based MOFs have been used as a matrix to encapsulate Edaravone, demonstrating potential as an effective drug delivery vehicle. aun.edu.eg
Future Directions and Unaddressed Research Gaps for Free Radical Scavenger 1
Exploration of Novel Mechanistic Pathways and Target Identification
While the primary mechanism of Free radical scavenger 1 is attributed to its potent antioxidant and free radical-scavenging properties, the exact molecular pathways through which it exerts its neuroprotective effects are not fully understood. mdpi.comciteab.com It is known to scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including the highly reactive hydroxyl radical (•OH) and peroxynitrite (ONOO-), thereby inhibiting lipid peroxidation. nih.govmdpi.com This action is believed to mitigate the oxidative stress that contributes to neuronal damage in conditions like amyotrophic lateral sclerosis (ALS) and ischemic stroke. mdpi.commdpi.comalliedacademies.org
Recent studies have begun to uncover more specific molecular interactions. Research indicates that this compound can modulate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.gov Transcriptomic analyses have further identified that it may activate the aryl hydrocarbon receptor (AHR) signaling pathway and the glial cell line-derived neurotrophic factor (GDNF)/RET neurotrophic signaling pathway. mdpi.comnih.govbiorxiv.org Proteomics studies have pointed to its ability to induce Peroxiredoxin-2 and suppress hypoxia-induced changes in proteins like alpha-enolase (ENO1). nih.govalliedacademies.org A study also identified S100A9, a molecule involved in neuroinflammation, as a direct binding target. citeab.com
Despite these advances, a comprehensive map of its targets is still lacking. Future research should focus on identifying all interacting partners and downstream effectors to build a complete picture of its mechanism of action. This will be crucial for understanding the full spectrum of its biological effects and for identifying patient populations most likely to benefit from it.
Table 1: Investigated Mechanistic Pathways of this compound
| Pathway/Mechanism | Description | Research Finding |
| Radical Scavenging | Direct neutralization of reactive oxygen and nitrogen species. | Effectively scavenges hydroxyl radicals, peroxyl radicals, and peroxynitrite, inhibiting lipid peroxidation. nih.govmdpi.com |
| Nrf2/HO-1 Pathway | Activation of a key antioxidant response pathway. | Treatment with this compound has been shown to increase Nrf2 expression and subsequent HO-1 levels. nih.gov |
| Aryl Hydrocarbon Receptor (AHR) Signaling | Modulation of a transcription factor involved in cellular responses to environmental stimuli. | Transcriptome analysis revealed upregulation of AHR-related target genes in primary oligodendrocyte progenitor cells upon treatment. mdpi.com |
| GDNF/RET Signaling | Activation of a neurotrophic factor pathway crucial for neuron survival. | Transcriptomic analysis showed that this compound induces the GDNF receptor RET. nih.govbiorxiv.org |
| Protein Regulation | Alteration of protein expression in response to cellular stress. | Proteomic studies found it induces Peroxiredoxin-2 and reverses H2O2-mediated effects on metabolic and cytoskeletal proteins. nih.gov |
| Target Binding | Direct interaction with specific protein targets. | Identified to directly bind to S100A9, a protein implicated in neuroinflammation and Aβ pathology. citeab.com |
Development of Advanced In Vitro and In Vivo Models for Comprehensive Evaluation
The evaluation of this compound has relied on a variety of in vitro and in vivo models. In vitro studies frequently use cell lines such as the human neuroblastoma SH-SY5Y to assess neuroprotection against oxidative insults induced by agents like hydrogen peroxide (H₂O₂). nih.govdovepress.com Assays measuring cytotoxicity, apoptosis, and cellular uptake are common. nih.govdovepress.com
In vivo research has utilized numerous animal models to reflect human diseases. These include rodent models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases like ALS (e.g., SOD1G93A mouse model) and Alzheimer's disease (e.g., APPswe/PS1 mouse model). nih.govalzdiscovery.orgtandfonline.com These models have been instrumental in demonstrating the compound's ability to reduce neuronal loss, inflammation, and oxidative stress markers. nih.govalzdiscovery.org
However, there is a need to develop more sophisticated models that can provide a more comprehensive evaluation. For instance, moving beyond simple cytotoxicity assays to more complex, multi-cellular systems like organoids or "disease-in-a-dish" models derived from patient-specific induced pluripotent stem cells (iPSCs) could offer deeper insights. nih.gov Such models would better recapitulate the complex cellular interactions of the human brain. For in vivo studies, while existing models are valuable, the development of models that more accurately mimic the sporadic forms of neurodegenerative diseases, which constitute the majority of human cases, remains a critical challenge. tandfonline.com Furthermore, long-term studies in these advanced models are needed to understand the chronic effects of this compound. alzdiscovery.org
Table 2: Examples of Evaluation Models for this compound
| Model Type | Specific Example | Application |
| In Vitro | SH-SY5Y human neuroblastoma cells | Studying neuroprotective effects against oxidative stress (e.g., H₂O₂-induced toxicity). nih.govdovepress.com |
| Primary oligodendrocyte progenitor cells (OPCs) | Analyzing gene expression changes via transcriptomics. mdpi.com | |
| iPSC-derived motor neurons | Investigating neuroprotective mechanisms in a human-relevant disease model. nih.govmt-pharma-america.com | |
| In Vivo | Rat model of cerebral infarction | Evaluating the reduction of oxidative stress markers. nih.gov |
| SOD1G93A mouse model of ALS | Assessing the slowing of motor neuron degeneration. nih.govtandfonline.com | |
| APPswe/PS1 mouse model of Alzheimer's | Examining effects on cognitive deficits, Aβ pathology, and neuroinflammation. citeab.comalzdiscovery.org |
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Holistic Analysis
The application of "omics" technologies is beginning to provide a more holistic view of the cellular response to this compound. These unbiased, high-throughput methods are powerful tools for identifying novel pathways and biomarkers.
Transcriptomics: RNA-sequencing has been employed to profile gene expression changes following treatment. In motor neurons derived from an ALS patient's iPSCs, transcriptomic analysis revealed that this compound induces the GDNF receptor RET and activates the GDNF/RET neurotrophic signaling pathway. nih.govbiorxiv.org Another study using primary mouse oligodendrocyte progenitor cells found that the compound modulates genes related to the aryl hydrocarbon receptor (AHR) signaling pathway. mdpi.com These findings point to previously unrecognized mechanisms of action. nih.gov
Proteomics: Quantitative proteomics has been used to analyze changes in the protein landscape. In SH-SY5Y neuroblastoma cells under oxidative stress, proteomic analysis showed that this compound reverses the effects of H₂O₂ on metabolic pathways and cytoskeletal integrity, partly by inducing Peroxiredoxin-2. nih.gov In a study on hypoxic human astrocytes, proteomics identified that the compound suppressed hypoxia-induced changes in several proteins, including alpha-enolase (ENO1) and ATP synthase subunit alpha (ATPA). alliedacademies.org Furthermore, a proteomics study in a rat model of cerebral infarction treated with this compound identified differentially expressed proteins related to platelet activation, iron metabolism, and inflammation. nih.gov A Phase 4 clinical study (REFINE-ALS) has also been designed to include exploratory proteomic and epigenetic biomarker panels to measure the compound's effects in patients. neurology.org
Future research should continue and expand the use of these technologies. Integrating transcriptomic, proteomic, and metabolomic data will be key to constructing a comprehensive systems-level understanding of how this compound functions. This approach can help identify predictive biomarkers for treatment response and uncover new therapeutic targets.
Potential for this compound as a Research Tool in Redox Biology
Beyond its therapeutic potential, this compound serves as a valuable research tool for investigating the role of oxidative stress in various biological processes and diseases. nih.gov Its ability to scavenge a broad range of free radicals makes it a useful agent for probing the consequences of oxidative damage in cellular and animal models. mdpi.comtandfonline.com
By administering this compound, researchers can dissect the specific contributions of ROS- and RNS-mediated damage to disease pathology. For instance, its use in models of neurodegenerative diseases helps to clarify the causal link between oxidative stress and neuronal death. nih.gov It is also used as a research tool to explore treatments for cancers and to study the effects of radiation. mdpi.com
The compound's known, albeit partial, mechanisms of action allow for the study of specific antioxidant pathways. For example, its effects on the Nrf2 pathway can be used to investigate the downstream consequences of activating this key cellular defense system. nih.gov As new molecular targets of this compound are identified, its utility as a specific probe in redox biology will be further enhanced, allowing for more precise investigations into the intricate network of redox signaling.
Challenges and Opportunities in the Academic Research of Free Radical Scavengers
The academic investigation of free radical scavengers like this compound faces several inherent challenges, but also presents significant opportunities.
Challenges:
Mechanistic Complexity: A primary challenge is the difficulty in elucidating the precise reaction mechanisms. Free radical scavenging can occur through various pathways, such as hydrogen atom transfer (HAT) or single electron transfer (SET), and the dominant mechanism can be influenced by factors like the polarity of the environment and the chemical nature of the specific radical involved. scielo.org.mxmdpi.com
Translational Gap: There is often a disconnect between in vitro antioxidant capacity and in vivo efficacy. Many compounds that show potent radical scavenging in a test tube fail in clinical trials due to issues with absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov
Pleiotropic Effects: Compounds like this compound often have multiple targets and effects beyond simple radical scavenging, making it difficult to attribute a therapeutic outcome to a single mechanism. tandfonline.com
Opportunities:
Advanced Methodologies: The development of advanced computational and analytical techniques offers the opportunity to better predict and understand the mechanisms of free radical scavengers. scielo.org.mxmdpi.com
Systems Biology: Integrating omics technologies provides a path to a more holistic understanding of how these compounds work, moving beyond reductionist views and helping to identify robust biomarkers. nih.govnih.gov
Disease Modeling: The creation of more sophisticated and relevant disease models, such as patient-derived iPSCs and organoids, presents an opportunity to improve the predictive validity of preclinical research. nih.gov
Targeted Delivery: Innovations in drug delivery, such as nano-formulations, offer a promising strategy to overcome the pharmacokinetic challenges associated with many free radical scavengers, potentially enhancing their bioavailability and efficacy. dovepress.commdpi.com
Addressing these challenges and capitalizing on these opportunities will be crucial for advancing the academic research of this compound and other antioxidant compounds, ultimately translating promising laboratory findings into effective clinical applications.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for assessing the efficacy of Free Radical Scavenger 1 (FRS1) in vitro?
- Methodological Answer :
- Primary assays : Use standardized radical scavenging assays such as ABTS⁺ (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) to quantify FRS1's radical-neutralizing capacity. For example, ABTS⁺ decolorization assays provide a rapid measure of antioxidant activity under controlled pH and temperature .
- Cell-based models : Employ neuronal cell lines (e.g., SH-SY5Y) to evaluate protection against oxidative stress induced by agents like amyloid-beta (Aβ1-42), which generates reactive oxygen species (ROS). Include controls for cytotoxicity (e.g., MTT assays) .
- Data interpretation : Normalize results to reference antioxidants (e.g., Trolox) and report EC50 values with confidence intervals.
Q. How can researchers validate the specificity of FRS1's interaction with free radicals versus other cellular components?
- Methodological Answer :
- Competitive binding assays : Use fluorescence quenching or electron paramagnetic resonance (EPR) to distinguish FRS1-radical interactions from nonspecific binding.
- Mutagenesis studies : If FRS1 is a protein/peptide, modify critical residues (e.g., methionine or cysteine) and compare scavenging activity to wild-type .
- Omics integration : Pair scavenging assays with proteomics to identify off-target protein modifications (e.g., carbonyl formation or lipid peroxidation adducts) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported EC50 values for FRS1 across different studies?
- Methodological Answer :
- Meta-analysis : Systematically review experimental conditions (e.g., pH, solvent, radical source) using frameworks like PRISMA. For instance, ABTS⁺ assays are sensitive to buffer composition, which may explain variability .
- Standardization : Adopt consensus protocols from organizations like the ORAC (Oxygen Radical Absorbance Capacity) consortium.
- Replication studies : Independently validate key findings in multiple labs, reporting detailed methodological parameters (e.g., radical concentration, incubation time) .
Q. What strategies are effective for integrating computational modeling with experimental data to predict FRS1's scavenging mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and frontier molecular orbitals to identify active sites. For example, the C3 hydroxyl group in flavonoids is critical for radical stabilization .
- Molecular dynamics (MD) : Simulate FRS1’s interaction with lipid bilayers or Aβ aggregates to assess membrane permeability and binding kinetics .
- Validation : Cross-reference computational predictions with experimental data (e.g., site-directed mutagenesis or isotopic labeling) .
Q. How can researchers design studies to evaluate FRS1's synergistic effects with other antioxidants in neurodegenerative models?
- Methodological Answer :
- Combination indices : Use the Chou-Talalay method to quantify synergism (e.g., FRS1 + vitamin E) in reducing ROS in Aβ-treated neurons .
- Multi-omics approaches : Combine transcriptomics (e.g., Nrf2 pathway activation) with metabolomics to map antioxidant network interactions.
- In vivo validation : Test synergy in transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) with endpoints like reduced protein oxidation (measured via OxyBlot) .
Data Contradiction and Reproducibility
Q. What methodologies mitigate bias when interpreting conflicting data on FRS1's pro-oxidant effects at high concentrations?
- Methodological Answer :
- Dose-response curves : Use nonlinear regression to identify threshold concentrations where scavenging activity transitions to pro-oxidant effects.
- Redox cycling assays : Test FRS1’s ability to generate ROS via Fenton-like reactions in metal-rich environments (e.g., Fe²⁺/H2O2 systems) .
- Blinded analysis : Implement double-blind protocols for data collection and statistical analysis to reduce observer bias .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
